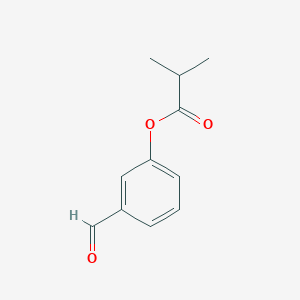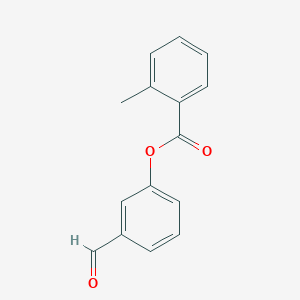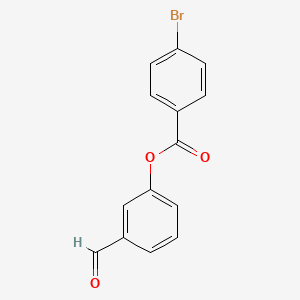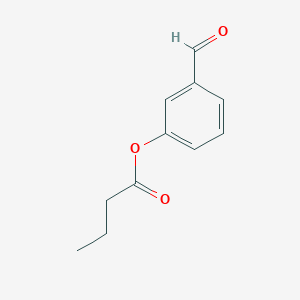
3-Formylphenyl butyrate
描述
3-Formylphenyl butyrate is an organic compound with the molecular formula C11H12O3. It is an ester formed from the reaction of butyric acid and 3-formylphenol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-formylphenyl butyrate typically involves the esterification of 3-formylphenol with butyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Formylbenzoic acid.
Reduction: 3-Hydroxymethylphenyl butyrate.
Substitution: Various substituted 3-formylphenyl butyrates depending on the substituent introduced.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-formylphenyl butyrate largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The ester group can undergo hydrolysis to release butyric acid, which has known biological activities, including anti-inflammatory effects .
相似化合物的比较
3-Formylbenzoic acid: Similar structure but lacks the ester group.
3-Hydroxymethylphenyl butyrate: Similar structure but with a hydroxyl group instead of an aldehyde.
Phenyl butyrate: Lacks the formyl group but shares the ester linkage.
Uniqueness: 3-Formylphenyl butyrate is unique due to the presence of both an aldehyde and an ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
(3-formylphenyl) butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-4-11(13)14-10-6-3-5-9(7-10)8-12/h3,5-8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYMVJXQAYUDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile](/img/structure/B7843811.png)
![2-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B7843812.png)
![4-[({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B7843819.png)
![3-[[4-[(Cyclohexanecarbonylamino)methyl]benzoyl]amino]propanoic acid](/img/structure/B7843842.png)
![3-[3-(2,2,6-Trimethyl-3-oxo-1,4-benzoxazin-4-yl)propanoylamino]propanoic acid](/img/structure/B7843858.png)
![1-[3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7843865.png)
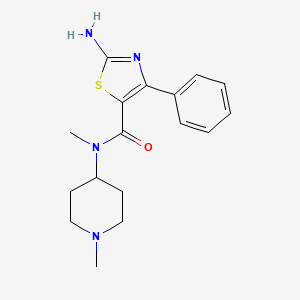
![(E)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B7843875.png)
![(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7843878.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B7843883.png)
